2-Hydroxy-5-methoxy-5-methylnonan-4-one
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Overview
Description
2-Hydroxy-5-methoxy-5-methylnonan-4-one is an organic compound with the molecular formula C11H22O3 It is characterized by the presence of a hydroxyl group, a methoxy group, and a ketone functional group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methoxy-5-methylnonan-4-one typically involves the reaction of appropriate precursors under controlled conditions. . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is extracted and purified through distillation or crystallization techniques. The use of automated systems and advanced monitoring technologies ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-methoxy-5-methylnonan-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or carboxylic acid, while reduction of the ketone group may produce secondary alcohols .
Scientific Research Applications
2-Hydroxy-5-methoxy-5-methylnonan-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-methoxy-5-methylnonan-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity, allowing it to participate in various biochemical processes. The compound may act as an enzyme inhibitor or modulator, affecting the activity of specific enzymes and pathways involved in cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-methoxy-5-methylhexan-4-one
- 2-Hydroxy-5-methoxy-5-methylheptan-4-one
- 2-Hydroxy-5-methoxy-5-methyloctan-4-one
Uniqueness
2-Hydroxy-5-methoxy-5-methylnonan-4-one is unique due to its specific molecular structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
112176-24-6 |
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Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
2-hydroxy-5-methoxy-5-methylnonan-4-one |
InChI |
InChI=1S/C11H22O3/c1-5-6-7-11(3,14-4)10(13)8-9(2)12/h9,12H,5-8H2,1-4H3 |
InChI Key |
YKIDEYDCSZBXHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C(=O)CC(C)O)OC |
Origin of Product |
United States |
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